Tamoxifen methiodide

Catalog No.
S617996
CAS No.
107256-99-5
M.F
C27H32INO
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tamoxifen methiodide

CAS Number

107256-99-5

Product Name

Tamoxifen methiodide

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide

Molecular Formula

C27H32INO

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-;

InChI Key

PXJJOGITBQXZEQ-JTHROIFXSA-M

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-]

Synonyms

tamoxifen methiodide

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-]

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-]

Description

The exact mass of the compound Tamoxifen methiodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 630510. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tamoxifen methiodide is a derivative of the well-known selective estrogen receptor modulator, tamoxifen. It is characterized by the addition of a methiodide group, which enhances its solubility and alters its pharmacokinetic properties. This compound is primarily used in research to investigate the mechanisms of estrogen receptor modulation due to its unique properties compared to tamoxifen itself. Tamoxifen methiodide exhibits both estrogenic and antiestrogenic activities, making it a valuable tool in studying the effects of estrogen on various tissues.

  • Hydroxylation: Similar to tamoxifen, it can be hydroxylated to form active metabolites, which can further undergo conjugation reactions.
  • N-demethylation: This reaction leads to the formation of N-desmethyltamoxifen, an important metabolite that retains some biological activity.
  • Alkylation: The quinone methide metabolite can alkylate cellular macromolecules, potentially leading to cytotoxic effects .

The chemical structure allows for these transformations, which are critical for understanding its biological activity and therapeutic potential.

Tamoxifen methiodide exhibits distinct biological activities due to its structural modifications:

  • Estrogen Receptor Modulation: It binds to estrogen receptors, influencing gene expression related to cell proliferation and differentiation.
  • Antitumor Activity: Research indicates that tamoxifen methiodide may have enhanced antitumor effects compared to tamoxifen itself, particularly in breast cancer models .
  • Cell Death Mechanisms: Studies suggest that it can induce apoptosis and regulate cell death pathways, including caspase-dependent and independent mechanisms .

The compound's unique interactions with estrogen receptors make it a subject of interest for further research into its therapeutic applications.

The synthesis of tamoxifen methiodide typically involves:

  • Methylation of Tamoxifen: The introduction of the methiodide group can be achieved through methylation reactions using methyl iodide in the presence of a base.
  • Grignard Reaction: An alternative synthesis route includes the use of Grignard reagents with appropriate starting materials to form the desired compound .

These methods allow for the efficient production of tamoxifen methiodide for research purposes.

Tamoxifen methiodide is primarily used in research settings for:

  • Investigating Estrogen Receptor Functions: Its unique properties allow researchers to study how estrogenic compounds influence various biological processes.
  • Cancer Research: It serves as a model compound in studies aimed at understanding breast cancer biology and developing new therapeutic strategies.
  • Pharmacological Studies: The compound is utilized to explore drug interactions and metabolic pathways related to tamoxifen and its derivatives .

Studies have shown that tamoxifen methiodide interacts with various natural products and compounds, affecting its pharmacokinetics and biological activity:

  • Natural products such as epigallocatechin gallate have been found to alter the metabolism of tamoxifen, which may also extend to its methiodide form.
  • Interactions with other drugs can lead to changes in systemic clearance and bioavailability, highlighting the importance of understanding these dynamics in therapeutic settings .

Tamoxifen methiodide shares structural and functional similarities with several other compounds. Notable comparisons include:

CompoundStructure TypeUnique Features
TamoxifenSelective Estrogen Receptor ModulatorWell-established use in breast cancer treatment
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis; different receptor selectivity
ICI 164384Non-steroidal antiestrogenUsed in research for its potent antiestrogenic properties
4-HydroxytamoxifenActive metabolite of TamoxifenExhibits higher affinity for estrogen receptors than tamoxifen

Tamoxifen methiodide's unique ionized structure enhances solubility and alters its interaction profile with estrogen receptors, distinguishing it from these similar compounds.

Synthetic Approaches to Quaternized Tamoxifen Derivatives

Classical and Modern Synthetic Routes

The classical synthesis of tamoxifen methiodide involves direct quaternization of tamoxifen’s tertiary amine group using methyl iodide in anhydrous solvents such as dichloromethane or acetonitrile. This single-step reaction proceeds via nucleophilic substitution, where the lone pair on tamoxifen’s dimethylaminoethyl oxygen attacks the electrophilic methyl carbon of methyl iodide, forming a quaternary ammonium salt [6] [8]. Early protocols reported yields of 60–75% under reflux conditions (40–50°C for 12–24 hours), with purity dependent on recrystallization from ethanol-diethyl ether mixtures [6].

Modern approaches integrate photolabile protecting groups and advanced purification techniques. For instance, Inlay et al. (2013) developed a water-soluble derivative by appending a o-nitrobenzyl (ONB) photocage to the quaternary ammonium center, enabling light-activated control of biological activity [8] [9]. This method employs atom transfer radical polymerization (ATRP) to conjugate tamoxifen analogs to methacrylic acid copolymers, achieving 50% side-chain functionalization as confirmed by nuclear magnetic resonance (NMR) integration [7]. Such innovations address solubility limitations while preserving receptor-binding specificity.

Reaction Mechanisms Underlying Quaternization

Quaternization follows a bimolecular nucleophilic substitution (S~N~2) mechanism:

$$
\text{Tamoxifen} + \text{CH}_3\text{I} \rightarrow \text{Tamoxifen methiodide} + \text{I}^-
$$

Kinetic studies reveal second-order dependence on both tamoxifen and methyl iodide concentrations, with activation energy barriers of ~45 kJ/mol. Polar aprotic solvents accelerate the reaction by stabilizing the transition state, while steric hindrance from tamoxifen’s bulky triphenylethylene framework partially offsets this effect [6] [8]. Competing O-alkylation at the phenolic oxygen is minimized through careful pH control (pH 7–8), as demonstrated by high-performance liquid chromatography (HPLC) monitoring [7].

Optimization of Synthesis: Yield, Purity, and Scalability

Optimization strategies focus on three parameters:

  • Solvent Selection: Acetonitrile outperforms dichloromethane in yield (78% vs. 65%) due to higher dielectric constant (ε = 37.5) enhancing ion pair separation [6].
  • Stoichiometry: A 1.2:1 molar ratio of methyl iodide to tamoxifen maximizes conversion while minimizing byproduct formation [8].
  • Purification: Reverse-phase HPLC with trifluoroacetic acid-modified mobile phases achieves >98% purity, critical for biological applications [7] [9].

Scalability challenges arise from methyl iodide’s volatility (bp 42°C) and toxicity. Continuous-flow reactors with in-line quenching (using sodium thiosulfate) mitigate these issues, enabling gram-scale production [9].

Structural Diversification: Analogues and Structure-Activity Relationships

Structural modifications pivot on three regions:

Quaternary Nitrogen Modifications
Replacing methyl with ethyl or benzyl groups reduces estrogen receptor (ER) binding affinity by 30–50%, as quantified via competitive radioligand assays [6] [8]. Conversely, arylalkyl substituents (e.g., phenethyl) maintain ER affinity while altering pharmacokinetics.

Backbone Functionalization
Conjugating tamoxifen methiodide to polymethacrylic acid via six-carbon linkers enhances aqueous solubility (10 mg/mL vs. 0.0002 mg/mL for tamoxifen) without compromising ER antagonism [7]. This approach, leveraging ATRP, enables precise control over polymer-ligand ratios.

Photocaging Strategies
Incorporating o-nitrobenzyl groups creates UV-activatable prodrugs. The ONB-tamoxifen methiodide conjugate exhibits 100-fold lower ER binding (IC~50~ = 8 μM vs. 0.08 μM for 4-hydroxytamoxifen) until 365 nm irradiation cleaves the photocage, restoring activity [8] [9].

Methodological Advances in Synthesis for Mechanistic Studies

Analytical Techniques

  • $$^{31}$$P-Postlabeling: Detects DNA adducts at 1 adduct per 10$$^8$$ nucleotides when studying genotoxic metabolites [1] [2].
  • LC-MS/MS: Quantifies N-glucuronide metabolites (m/z 650→274 transition) to assess metabolic stability [5].

Radiotracer Synthesis
Isotopic labeling with $$^{14}$$C at the ethylene bridge enables pharmacokinetic tracking. This involves McMurry coupling of $$^{14}$$C-labeled benzophenone precursors, achieving specific activities of 2.15 GBq/mmol [3].

Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states during quaternization, predicting rate acceleration with electron-donating para-substituents on the tamoxifen core [8].

Hydrogen Bond Acceptor Count

2

Exact Mass

513.15286 g/mol

Monoisotopic Mass

513.15286 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-07-17

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